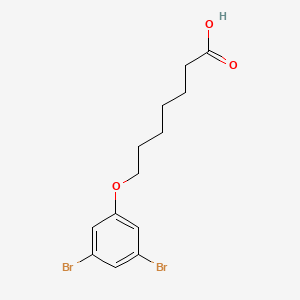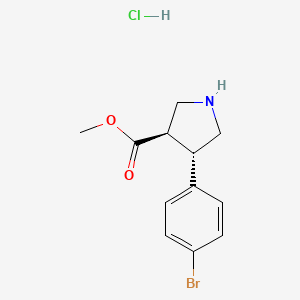
trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hcl
説明
“trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hcl” is a chemical compound with the molecular formula C12H15BrClNO2 . It is a building block used in research . The compound is characterized by a pyrrolidine ring, a five-membered ring with nitrogen .
Molecular Structure Analysis
The compound has a chiral center, which means it can exist in different stereoisomers . The specific isomer would depend on the configuration of the chiral center. The compound’s structure includes a pyrrolidine ring attached to a bromophenyl group and a methyl ester group .科学的研究の応用
Asymmetric Synthesis and Antithrombin Activity
Researchers have explored the asymmetric synthesis of enantiomerically pure pyrrolidine derivatives, including structures related to "trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hcl." These compounds have shown potential antithrombin activity, indicating their significance in medical research, particularly in the development of thrombin inhibitors. The successful synthesis of these enantiomers with high enantiomeric excess demonstrates the feasibility of producing biologically active pyrrolidine derivatives through asymmetric synthesis techniques (Ayan et al., 2013).
Novel Carbapenem Antibiotics
Another study focused on the synthesis of the side chain of a new carbapenem antibiotic using a key step involving the formation of a trans-disubstituted pyrrolidine ring. This research contributes to the development of ultrabroad-spectrum antibiotics, highlighting the role of pyrrolidine derivatives in advancing antibiotic therapy (Hashihayata et al., 2002).
Molecular Docking Studies
The potential of pyrrolidine derivatives as thrombin inhibitors has also been investigated through comprehensive molecular docking studies. These studies provide insights into the interaction mechanisms between pyrrolidine derivatives and the thrombin active site, paving the way for the design of more effective anticoagulant drugs (Ayan et al., 2013).
Polar [3+2] Cycloaddition Reactions
Pyrrolidines have been synthesized through polar [3+2] cycloaddition reactions, demonstrating their utility in producing heterocyclic organic compounds with potential applications in medicine, industry (e.g., dyes, agrochemicals), and science. This research underscores the versatility of pyrrolidine derivatives in various chemical synthesis processes (Żmigrodzka et al., 2022).
Trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones Synthesis
The synthesis of new tetrahydroisoquinolinones incorporating pyrrolidine derivatives showcases the potential of these compounds in pharmacological research. By manipulating the chemical structure, researchers can explore the therapeutic properties of these derivatives, contributing to the development of new drugs (Kandinska et al., 2006).
Safety and Hazards
特性
IUPAC Name |
methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNPHXYXUPRECO-DHXVBOOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hcl | |
CAS RN |
1956380-68-9 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 4-(4-bromophenyl)-, methyl ester, hydrochloride (1:1), (3R,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956380-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



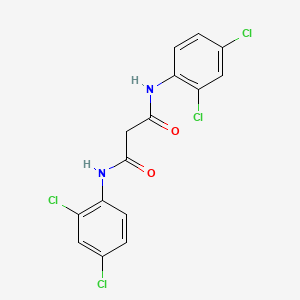
![Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate](/img/structure/B3060124.png)
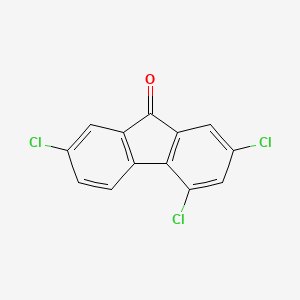
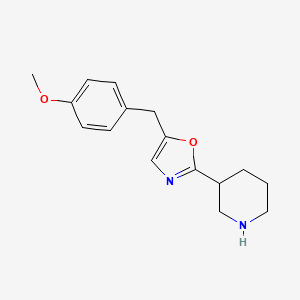



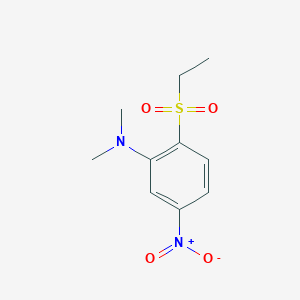
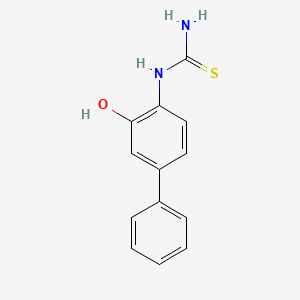
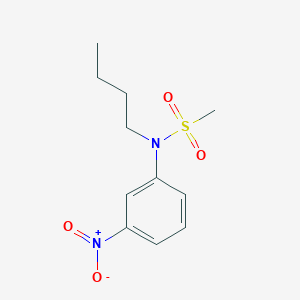


![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B3060141.png)
